molecular formula C24H20BrN5O2S B11696933 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11696933
M. Wt: 522.4 g/mol
InChI Key: IHDFIHKMMSOZOH-CVKSISIWSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves several steps:

    Condensation Reaction: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Formation of Schiff Base: The hydrazone is then reacted with 4,5-diphenyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to form the desired Schiff base.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar Schiff bases:

The uniqueness of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

IHDFIHKMMSOZOH-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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